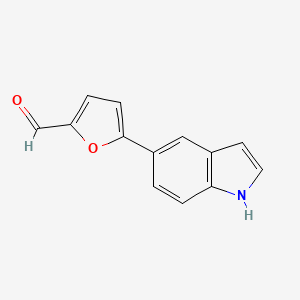

5-(1H-indol-5-yl)-2-furaldehyde

Description

5-(1H-Indol-5-yl)-2-furaldehyde is a heterocyclic aldehyde featuring a furan ring substituted at the 5-position with an indole moiety. The compound combines the electron-rich aromaticity of indole with the reactive aldehyde group of furan, making it a versatile intermediate in pharmaceutical and materials chemistry.

Propriétés

Numéro CAS |

893736-39-5 |

|---|---|

Formule moléculaire |

C13H9NO2 |

Poids moléculaire |

211.22 g/mol |

Nom IUPAC |

5-(1H-indol-5-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H9NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-8,14H |

Clé InChI |

NJQUOVBEEFXZQG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CN2)C=C1C3=CC=C(O3)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-5-yl)-2-furaldehyde typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final coupling step can be achieved through various cross-coupling reactions, such as the Stille or Suzuki coupling .

Industrial Production Methods: Industrial production of 5-(1H-indol-5-yl)-2-furaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(1H-indol-5-yl)-2-furaldehyde can undergo various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 5-(1H-indol-5-yl)-2-furancarboxylic acid.

Reduction: 5-(1H-indol-5-yl)-2-furanmethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: 5-(1H-indol-5-yl)-2-furaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates .

Medicine: The indole and furan rings are common in many bioactive molecules. Therefore, 5-(1H-indol-5-yl)-2-furaldehyde is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic nature and reactivity .

Mécanisme D'action

The mechanism of action of 5-(1H-indol-5-yl)-2-furaldehyde in biological systems involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected 5-Substituted-2-Furaldehydes

*Theoretical values for 5-(1H-Indol-5-yl)-2-furaldehyde are inferred from structural analogs.

- Molecular Weight and Substituent Effects : The indole substituent in 5-(1H-indol-5-yl)-2-furaldehyde increases molecular weight compared to halogenated analogs (e.g., 206.63 g/mol for 5-(4-chlorophenyl)-2-furaldehyde). This bulkiness may enhance π-π stacking interactions in biological systems but reduce volatility .

- Solubility: Indole’s hydrophobic nature likely improves solubility in non-polar solvents (e.g., chloroform) compared to polar nitro-substituted derivatives, which favor ethanol or acetone .

Thermodynamic Behavior

Studies on 5-(nitrophenyl)-2-furaldehyde oximes reveal that substituent position significantly impacts thermodynamic stability. For example:

- Enthalpy of Sublimation (ΔH°sub) : Nitro-substituted derivatives exhibit ΔH°sub values of ~120 kJ/mol, attributed to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

- Indole vs. Nitro Groups : The indole moiety in 5-(1H-indol-5-yl)-2-furaldehyde may lower ΔH°sub compared to nitro analogs due to reduced polarity but increase melting points via aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.